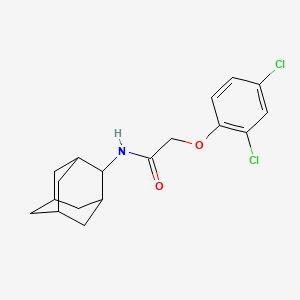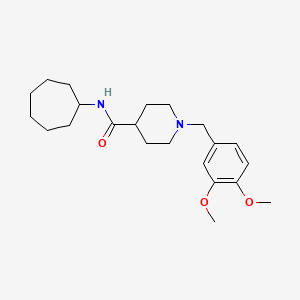![molecular formula C20H21ClN4O2S B3711930 1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3711930.png)
1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Vue d'ensemble
Description
1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced by reacting the thiadiazole intermediate with 4-chlorophenol in the presence of a base such as sodium hydroxide.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with 4-tert-butylphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:
Agriculture: It can be used as a fungicide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Pharmaceuticals: The compound has potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets:
Inhibition of Enzymes: The compound can inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the death of microbial cells.
Disruption of Cell Membranes: It can disrupt the integrity of cell membranes, causing leakage of cellular contents and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Tert-butylphenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but lacks the chlorine atom.
1-(4-Tert-butylphenyl)-3-[5-(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the chlorophenoxy group, which enhances its antimicrobial activity and chemical stability compared to similar compounds.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c1-20(2,3)13-4-8-15(9-5-13)22-18(26)23-19-25-24-17(28-19)12-27-16-10-6-14(21)7-11-16/h4-11H,12H2,1-3H3,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKATEPWDBNSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3711871.png)

![1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea](/img/structure/B3711888.png)
![Ethyl 4-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate](/img/structure/B3711896.png)
![1-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B3711905.png)

![1-(2-fluorophenyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3711918.png)
![[2-(butan-2-ylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B3711925.png)





